1-Ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
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Overview
Description
1-Ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is a heterocyclic organic compound It features a pyridine ring that is partially saturated, with an ethyl group at the first position and a carboxylic acid group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from ethyl acetoacetate and ethylamine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkyl halides.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
1-Ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative or formulation used.
Comparison with Similar Compounds
Pyridine-3-carboxylic acid: Lacks the ethyl group and has different reactivity.
1-Methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Piperidine-3-carboxylic acid: Fully saturated ring, leading to different chemical properties.
Uniqueness: 1-Ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-ethyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h4H,2-3,5-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTKPBFOBMPJCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC=C(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611797 |
Source
|
Record name | 1-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155394-42-6 |
Source
|
Record name | 1-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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